

# An In-depth Technical Guide to the Crystal Structure of GdNi<sub>5</sub>

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## Compound of Interest

Compound Name: Gadolinium--nickel (1/5)

Cat. No.: B15489513

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This technical guide provides a comprehensive overview of the crystal structure of Gadolinium Pentanickel (GdNi<sub>5</sub>), a material of interest for researchers in materials science and condensed matter physics. The following sections detail its crystallographic data, atomic arrangement, and the experimental protocols typically employed for its characterization.

## Crystallographic Data

The fundamental crystallographic parameters of GdNi<sub>5</sub> are summarized in the table below. The compound crystallizes in a hexagonal system, a common arrangement for intermetallic compounds of this type.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Value
Crystal System	Hexagonal
Space Group	P6/mmm[1][3][6][7]
International Number	191[6]
Lattice Parameters (a, b)	4.86 Å[6]
Lattice Parameter (c)	3.92 Å[6]
Lattice Angles ( $\alpha$ , $\beta$ )	90°[6]
Lattice Angle ( $\gamma$ )	120°[6]
Unit Cell Volume	80.16 Å <sup>3</sup> [6]
Number of Atoms in Unit Cell	6[6]

## Atomic Coordinates and Site Occupancy

The atomic positions within the GdNi<sub>5</sub> unit cell are well-defined, with Gadolinium and Nickel atoms occupying specific Wyckoff positions.[6] This arrangement is characteristic of the CaCu<sub>5</sub>-type structure.[1][2][3][4][5]

Atom	Wyckoff Site	x	y	z	Occupancy
Gd	1a	0	0	0	1
Ni	2c	1/3	2/3	0	1
Ni	3g	1/2	0	1/2	1

## Bonding and Coordination

The coordination environment of each atom within the GdNi<sub>5</sub> structure is a key aspect of its chemical and physical properties. Gadolinium is surrounded by a large number of Nickel atoms, while Nickel atoms occupy two distinct sites with different coordination numbers.[6]

Atom	Coordinated to	Coordination Number	Bond Distance (Å)
Gd	18 Ni	18	2.81 (x6), 3.12 (x12) <a href="#">[6]</a>
Ni (2c site)	4 Gd, 8 Ni	12	-
Ni (3g site)	3 Gd, 6 Ni	9	-
Ni-Ni	-	-	2.41 (x4), 2.43 (x4) <a href="#">[6]</a>

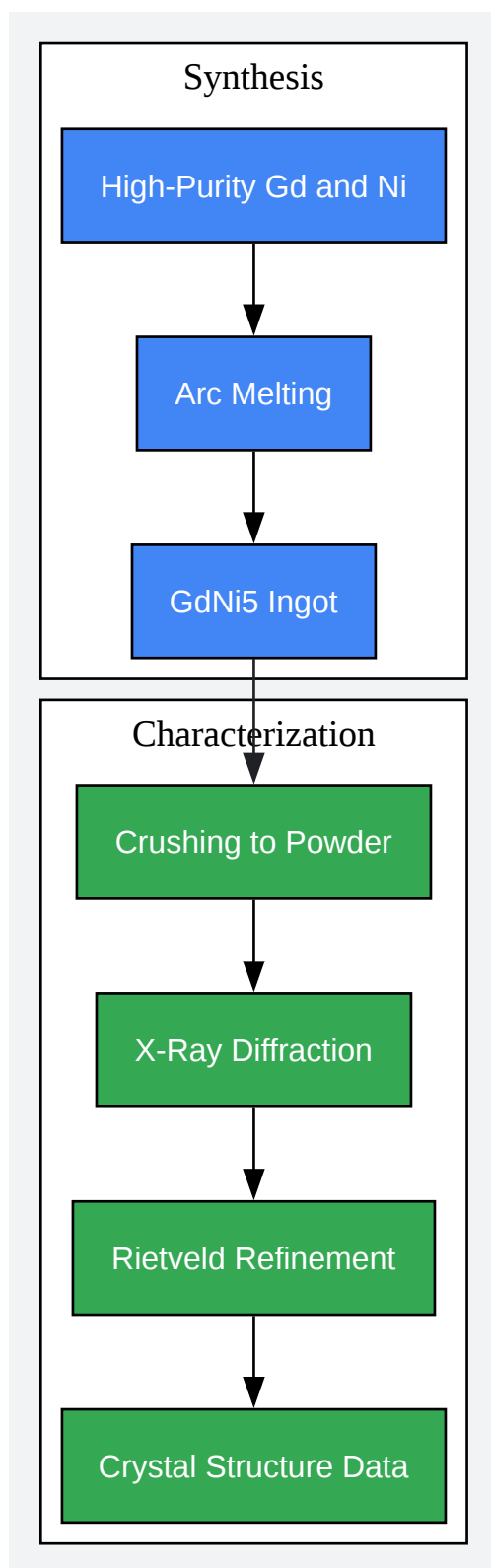
## Experimental Protocols

The determination of the crystal structure of GdNi<sub>5</sub> typically involves the following experimental procedures:

- Synthesis:** Polycrystalline samples of GdNi<sub>5</sub> are commonly synthesized using an arc-melting technique.[\[1\]](#) High-purity Gadolinium and Nickel are weighed in the desired stoichiometric ratio. The elements are then melted together in an arc furnace under an inert atmosphere, such as argon, to prevent oxidation. To ensure homogeneity, the resulting ingot is typically flipped and remelted several times.
- Crystal Structure Determination:** The primary method for determining the crystal structure is powder X-ray diffraction (XRD).[\[1\]](#) The synthesized GdNi<sub>5</sub> ingot is crushed into a fine powder to ensure random orientation of the crystallites. The powder is then subjected to X-ray diffraction analysis. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), contains information about the crystal structure.
- Data Analysis:** The experimental XRD pattern is analyzed using the Rietveld refinement method.[\[1\]](#) This technique involves comparing the experimental pattern to a calculated pattern based on a theoretical crystal structure model. The parameters of the theoretical model, including lattice parameters, atomic positions, and site occupancies, are adjusted until the calculated pattern provides the best possible fit to the experimental data. This process allows for the precise determination of the crystal structure of GdNi<sub>5</sub>.

## Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and structural characterization of  $\text{GdNi}_5$ .



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### GdNi<sub>5</sub> Synthesis and Characterization Workflow.

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